1-(Piperidin-4-yl)-1H-Indolhydrochlorid

Übersicht

Beschreibung

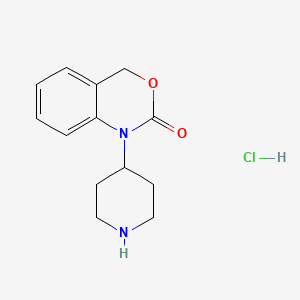

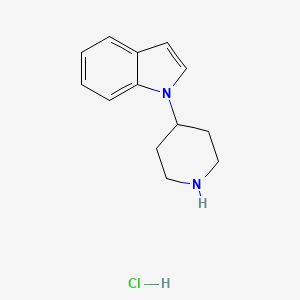

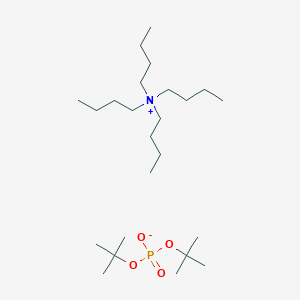

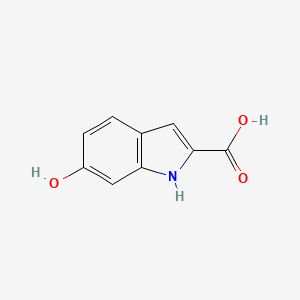

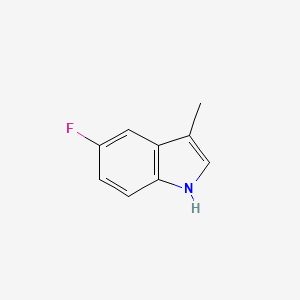

1-(Piperidin-4-yl)-1H-indole hydrochloride (1-PIH) is a synthetic organic compound that has been studied extensively for its potential use in scientific research applications. 1-PIH is a derivative of indole, which is an aromatic heterocyclic hydrocarbon that is found in many natural compounds and is an important structural component of many drugs. 1-PIH has a variety of biochemical and physiological effects, and its synthesis method and mechanism of action have been well researched.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Piperidinderivate wurden auf ihr Potenzial als antibakterielle Mittel untersucht. Sie wurden gegen verschiedene Bakterienstämme getestet, darunter grampositive Bakterien wie Staphylococcus aureus und Streptococcus pyogenes .

Antimalariamittel-Aktivität

Einige synthetische Piperidine haben eine hohe antimalariamittel-Aktivität gezeigt, was angesichts der zunehmenden Resistenz gegen aktuelle Malariamittel von entscheidender Bedeutung ist .

Pharmazeutische Anwendungen

Piperidin-Moleküle sind in vielen Arzneimitteln vorhanden, was auf eine breite Palette potenzieller therapeutischer Anwendungen hindeutet .

Arzneimittelforschung

Die strukturelle Einfachheit von Piperidinderivaten macht sie zu attraktiven Kandidaten für die Arzneimittelforschung und biologische Bewertung für potenzielle neue Medikamente .

Synthese neuer Verbindungen

Piperidinderivate werden bei der Synthese neuer Verbindungen mit potenziellen pharmakologischen Aktivitäten eingesetzt .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-(piperidin-4-yl)-3-pyridin-4-yl-1h-pyrazol-4-yl-2,3-dihydro-1h-inden-1-one oxime, have been found to target the protein serine/threonine-protein kinase b-raf .

Biochemical Pathways

Compounds with similar structures have been found to activate hypoxia-inducible factor 1 pathways , which play a crucial role in cellular response to hypoxia.

Result of Action

Compounds with similar structures have shown significant inhibitory bioactivity in hepg2 cells .

Biochemische Analyse

Biochemical Properties

1-(Piperidin-4-yl)-1H-indole hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound also binds to specific receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .

Cellular Effects

1-(Piperidin-4-yl)-1H-indole hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 1-(Piperidin-4-yl)-1H-indole hydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Piperidin-4-yl)-1H-indole hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(Piperidin-4-yl)-1H-indole hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or reducing oxidative stress. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

1-(Piperidin-4-yl)-1H-indole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes. These reactions result in the formation of metabolites that can either be excreted or further metabolized. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(Piperidin-4-yl)-1H-indole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to transport proteins. These properties determine the compound’s bioavailability and efficacy .

Subcellular Localization

1-(Piperidin-4-yl)-1H-indole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

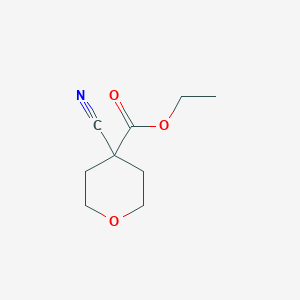

IUPAC Name |

1-piperidin-4-ylindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;/h1-4,7,10,12,14H,5-6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSFLXYGYZPFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)